4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole

Catalog No.
S14014412
CAS No.
M.F
C5H4BrF3N2
M. Wt
229.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole

Product Name

4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole

IUPAC Name

4-bromo-3-methyl-1-(trifluoromethyl)pyrazole

Molecular Formula

C5H4BrF3N2

Molecular Weight

229.00 g/mol

InChI

InChI=1S/C5H4BrF3N2/c1-3-4(6)2-11(10-3)5(7,8)9/h2H,1H3

InChI Key

IACAADRIGQJYRF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)C(F)(F)F

4-Bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted at the 4-position with a bromine atom and at the 3-position with a methyl group, along with a trifluoromethyl group at the 1-position. Its molecular formula is C5H4BrF3N2, and it has a molecular weight of approximately 229 g/mol. The compound exhibits unique chemical properties due to the electron-withdrawing nature of the trifluoromethyl group, which can influence its reactivity and biological activity significantly .

, including:

  • Cyclocondensation Reactions: It can be synthesized through cyclocondensation of brominated enones, leading to diverse pyrazole derivatives.
  • Suzuki-Miyaura Cross-Coupling Reactions: This compound serves as an important intermediate in synthesizing 4-aryl-1H-pyrazoles using arylboronic acids.
  • Functionalization Studies: The compound is involved in site-selective functionalization, allowing for the regioselective conversion of simple heterocycles into various derivatives.

Research indicates that derivatives of 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole exhibit significant biological activities. Notably:

  • Antibacterial and Antifungal Properties: Some synthesized derivatives have shown promising antibacterial and antifungal activities, suggesting potential applications in medicinal chemistry.
  • Mechanism of Action: The trifluoromethyl group enhances the compound's lipophilicity, which may improve its bioavailability and interaction with biological targets .

The synthesis of 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole typically involves several methods:

  • Organic Synthesis Reactions: A common method includes the use of organic synthesis routes that involve cyclization reactions under acidic or basic conditions .
  • Copper-Catalyzed Reactions: Copper-catalyzed methods are employed for synthesizing various derivatives, leveraging its ability to facilitate cross-coupling reactions effectively.
  • One-Pot Synthesis Protocols: Sequential one-pot synthesis strategies have been developed to enhance yields and simplify the process.

The applications of 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole are diverse:

  • Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications due to their biological activities.
  • Synthetic Chemistry: It serves as an important building block in organic synthesis, particularly in creating complex pyrazole derivatives .
  • Material Science: Due to its unique electronic properties, it may find applications in developing advanced materials or as a precursor in polymer chemistry.

Studies involving 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole have focused on its interactions with various biological systems:

  • Tautomerism Studies: Research has explored its tautomeric forms using nuclear magnetic resonance spectroscopy and X-ray crystallography, providing insights into its structural dynamics in different environments.
  • Biological Target Interactions: Investigations into how this compound interacts with specific enzymes or receptors can reveal its mechanism of action and potential therapeutic targets .

Several compounds share structural similarities with 4-bromo-3-methyl-1-(trifluoromethyl)-1H-pyrazole. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey FeaturesSimilarity Index
4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole1089212-38-3Contains difluoromethyl instead of trifluoromethyl0.97
4-Bromo-3-(trifluoromethyl)-1H-pyrazole19968-17-3Lacks methyl substitution at the 3-position0.90
4-Bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole1437794-62-1Isobutyl group at the 1-position0.85
4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole1437794-36-9Cyclopentyl group at the 1-position0.79
1-Methyl-3-(trifluoromethyl)-1H-pyrazole5775-82-6Methyl group at position 1 instead of position 30.79

Uniqueness

The presence of both bromine and trifluoromethyl groups at specific positions on the pyrazole ring sets this compound apart from its analogs, influencing its reactivity and biological properties significantly. Its ability to serve as a versatile building block in synthetic chemistry further highlights its importance within this class of compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Exact Mass

227.95100 g/mol

Monoisotopic Mass

227.95100 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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